molecular formula C12H19NO4 B1448764 Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate CAS No. 1453315-95-1

Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate

Cat. No.: B1448764
CAS No.: 1453315-95-1
M. Wt: 241.28 g/mol
InChI Key: KJLJVCCMDRGZOC-UHFFFAOYSA-N
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Description

Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate: is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms within the ring system adds to its chemical versatility and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoroacetic acid or sodium hydride .

Industrial Production Methods: : In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: : Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: : In chemistry, Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate serves as a valuable building block for the synthesis of more complex molecules.

Biology and Medicine: : In biological and medical research, this compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers explore its interactions with biological targets, aiming to develop new therapeutic agents for various diseases .

Industry: : In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Comparison: : Compared to these similar compounds, Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate stands out due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

tert-butyl 8-methoxy-5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(14)13-7-12(8-13)9(15-4)5-6-16-12/h5H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLJVCCMDRGZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(=CCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate
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Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate
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Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate
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Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate
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Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate
Reactant of Route 6
Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate

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